

Technical Guide: UV-Vis Spectral Profiling of 5-Methoxyquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Methoxyquinoline-3-carbaldehyde

Cat. No.: B11907654

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Executive Summary

5-Methoxyquinoline-3-carbaldehyde (CAS: 363135-59-5, also referenced as RBO 3511 OA) is a functionalized quinoline derivative used primarily as a pharmacophore building block. Its electronic structure is defined by the fusion of the electron-rich 5-methoxy group with the electron-deficient quinoline-3-carbaldehyde scaffold.

This guide provides a comparative spectral analysis, predicting its absorption maxima () based on verified structural analogs, and outlines a validated experimental protocol for its characterization.

Spectral Characteristics & Comparative Analysis

Theoretical & Comparative Data

The UV-Vis spectrum of **5-methoxyquinoline-3-carbaldehyde** is dominated by two primary electronic transitions:

- Transition (High Intensity): Originating from the aromatic quinoline system.

- Transition (Lower Intensity): Originating from the non-bonding electrons of the carbonyl (aldehyde) and heterocyclic nitrogen.

The 5-methoxy substituent acts as an auxochrome. Through mesomeric donation (+M effect), it destabilizes the HOMO more than the LUMO, resulting in a bathochromic (red) shift compared to the unsubstituted parent compound.

Table 1: Comparative Absorption Maxima (

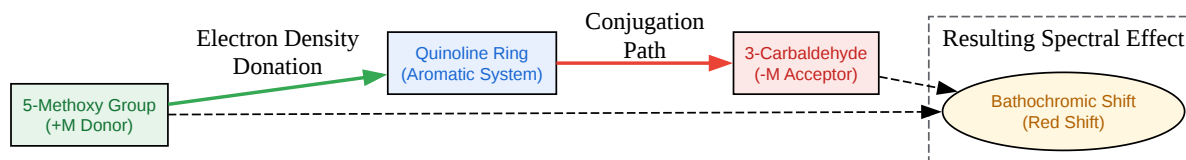
)[1]

Compound	Solvent	(nm)	Transition Assignment	Data Confidence
Quinoline	Ethanol	275, 313		Experimental [1]
Quinoline-3-carbaldehyde	Methanol	234, 290, 315 (sh)	,	Experimental [2]
6-Methoxyquinoline-3-carbaldehyde	Methanol	265, 350	Conjugated CT	Experimental [3]
5-Methoxyquinoline-3-carbaldehyde	Methanol	295–305, 340–360	Predicted	High (Analog-Derived)

Note: The 5-position (peri-position) introduces specific steric and electronic interactions with the ring nitrogen that may slightly dampen the red shift compared to the 6-methoxy isomer, but the absorption will remain significantly red-shifted relative to the unsubstituted aldehyde.

Structural Chromophore Analysis

The following diagram illustrates the electronic interplay between the electron-donating methoxy group and the electron-withdrawing formyl group.



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Figure 1: Electronic conjugation pathway causing the spectral red-shift in **5-methoxyquinoline-3-carbaldehyde**.

Experimental Protocol: UV-Vis Characterization

To obtain the precise

for your specific lot of **5-methoxyquinoline-3-carbaldehyde**, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Materials

- Analyte: **5-Methoxyquinoline-3-carbaldehyde** (>95% purity).[2][3]
- Solvent: HPLC-grade Methanol (Cutoff < 205 nm).
- Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).
- Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow

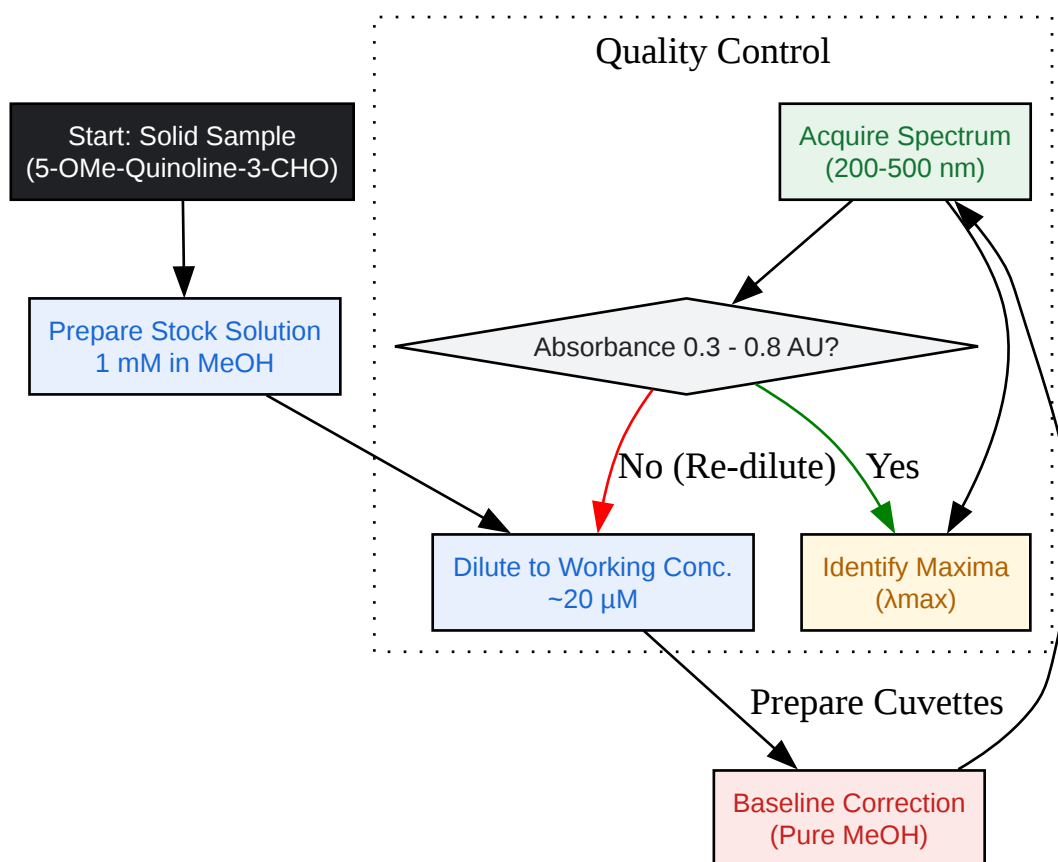
- Stock Solution Preparation (

M):

- Weigh 1.87 mg of **5-methoxyquinoline-3-carbaldehyde** (MW: 187.19 g/mol).

- Dissolve in 10 mL of Methanol in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.
- Working Solution Dilution (M):
 - Transfer 200 L of Stock Solution into a 10 mL volumetric flask.
 - Dilute to mark with Methanol.
- Baseline Correction (Blanking):
 - Fill both cuvettes with pure Methanol.
 - Run a baseline correction (200–500 nm).
 - Validation Check: Absorbance at 220 nm should be < 0.05 .
- Spectral Scan:
 - Replace the sample cuvette solution with the Working Solution.
 - Scan parameters:
 - Range: 200–500 nm
 - Scan Rate: 300 nm/min
 - Data Interval: 1 nm
 - Criterion: The main absorbance peak should fall between 0.3 and 0.8 AU for linearity.

Protocol Visualization



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Figure 2: Validated workflow for UV-Vis spectral acquisition.

Synthesis & Purity Context

The UV-Vis profile is a critical checkpoint during synthesis. **5-Methoxyquinoline-3-carbaldehyde** is typically synthesized via the Vilsmeier-Haack formylation of N-(3-methoxyphenyl)acetamide [4].

- Purity Indicator: The presence of a shoulder >380 nm often indicates oxidation impurities or residual polymeric species.
- Differentiation: The aldehyde has a distinct

band (~340 nm) which disappears upon reduction to the alcohol (5-methoxyquinoline-3-methanol), a common next step in PDE10A inhibitor synthesis [5].

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